molecular formula C15H12ClFO3 B1393929 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160250-60-1

2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No. B1393929
M. Wt: 294.7 g/mol
InChI Key: PFIDLGHDOJMGRE-UHFFFAOYSA-N
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Description

“2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride” is a chemical compound with the molecular formula C15H12ClFO3 . It has an average mass of 294.705 Da and a monoisotopic mass of 294.045898 Da .


Molecular Structure Analysis

The molecular structure of “2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride” consists of 15 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 3 oxygen atoms .

Scientific Research Applications

1. Synthesis of Fluoro Building Blocks

2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is utilized in the synthesis of key fluoro building blocks like 3-fluoro-4-methoxybenzoyl chloride. This process is enhanced through Lewis acid catalyzed Fries rearrangement, which can be scaled up for industrial application (Yerande et al., 2014).

2. Study of Solvolysis Reactions

This compound is instrumental in understanding the solvolysis reactions of related compounds. For instance, studies have investigated the rates of solvolysis of benzoyl chlorides like 3,4,5-trimethoxybenzoyl chloride, which help in understanding the behavior of fluorobenzyl derivatives in different solvents (Park & Kevill, 2011).

3. Development of Phosphazene Compounds

The reaction of 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride with other chemicals, such as benzyl chloride and benzoyl chloride, aids in the synthesis and characterization of benzyl and benzoyl substituted oxime-phosphazenes. These compounds have varied applications in the field of material science and chemistry (Çil et al., 2006).

4. Investigating Reaction Mechanisms

Studies on compounds like 4-methoxybenzyl derivatives, which are structurally similar to 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride, have provided insights into the concurrent stepwise and concerted substitution reactions. This helps in understanding the reaction mechanisms and the stability of intermediates in organic chemistry (Amyes & Richard, 1990).

5. Derivatization for Chromatography

Derivatization reagents like 3-(2-phthalimidyl)-4-methoxybenzoyl chloride, related to 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride, are used for compounds having hydroxyl and/or amino groups. These reagents play a crucial role in fluorescence detection in thin-layer and high-performance liquid chromatography (Tsuruta & Kohashi, 1987).

6. Oxidation Studies

Studies involving p-fluorobenzyl derivatives, including the oxidation of p-fluorobenzyl alcohol and chloride, are important for understanding the production of compounds like p-fluorobenzaldehyde and p-fluorobenzoic acid. This research contributes to our knowledge of organic synthesis and reaction mechanisms (Conte et al., 1998).

7. Synthesis of Fluorine-Substituted Derivatives

Research involving the synthesis of fluorine-substituted derivatives like 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives provides insights into the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Sun et al., 2019).

properties

IUPAC Name

2-[(4-fluorophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-19-13-4-2-3-12(15(16)18)14(13)20-9-10-5-7-11(17)8-6-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIDLGHDOJMGRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluorophenyl)methoxy]-3-methoxybenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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